molecular formula C18H16N6O3 B2720117 3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide CAS No. 2034418-21-6

3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

Cat. No. B2720117
CAS RN: 2034418-21-6
M. Wt: 364.365
InChI Key: KLBUQTCBIWSGRE-UHFFFAOYSA-N
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Description

The compound is a complex organic molecule that contains several functional groups including a benzimidazole, a dihydropyridine, and an oxadiazole . These functional groups are common in many pharmaceutical compounds and could potentially have various biological activities.


Molecular Structure Analysis

The molecular structure of this compound is likely to be complex due to the presence of multiple heterocyclic rings. These rings can participate in various chemical reactions and can potentially form multiple stable conformations .

Scientific Research Applications

Anticancer Applications

The synthesis of benzimidazoles bearing an oxadiazole nucleus, including compounds structurally related to the query compound, has shown promising results in anticancer activity. These compounds have been synthesized and tested for their in vitro anticancer activity against a wide range of cancer cell lines, showing significant to good efficacy. Specifically, some derivatives exhibited remarkable growth inhibition activity, highlighting their potential as lead compounds for further anticancer drug development (Rashid, Husain, & Mishra, 2012).

Corrosion Inhibition

Research into the corrosion inhibition properties of benzimidazole derivatives bearing a 1,3,4-oxadiazole moiety has demonstrated their effectiveness in protecting mild steel in acidic environments. These studies have used gravimetric, electrochemical, and SEM analyses to confirm the formation of protective layers on metal surfaces, suggesting applications beyond pharmacology into materials science (Ammal, Prajila, & Joseph, 2018).

Synthetic Methodology Development

The compound's related structural frameworks have been explored for developing novel synthetic methodologies. For example, palladium-catalyzed carbonylative multicomponent synthesis has been applied to create functionalized benzimidazothiazoles, showcasing the versatility of these chemical structures in facilitating complex chemical reactions. This approach provides a template for synthesizing a broad range of compounds with potential applications in drug development and materials science (Veltri et al., 2016).

Catalysis and Oxidation Reactions

Copper(II) complexes involving benzimidazole derivatives have been synthesized and characterized, showing efficacy in catalyzing the oxidation of various alcohols. This application points to the compound's potential role in facilitating chemical transformations, highlighting its importance in synthetic chemistry and industrial processes (Tyagi et al., 2013).

Future Directions

Given the potential biological activity of this compound, it could be a subject of future research in medicinal chemistry. Further studies could focus on its synthesis, characterization, and evaluation of its biological activities .

properties

IUPAC Name

3-(benzimidazol-1-yl)-N-[[3-(2-oxo-1H-pyridin-4-yl)-1,2,4-oxadiazol-5-yl]methyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N6O3/c25-15(6-8-24-11-21-13-3-1-2-4-14(13)24)20-10-17-22-18(23-27-17)12-5-7-19-16(26)9-12/h1-5,7,9,11H,6,8,10H2,(H,19,26)(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBUQTCBIWSGRE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=CN2CCC(=O)NCC3=NC(=NO3)C4=CC(=O)NC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H16N6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(1H-benzo[d]imidazol-1-yl)-N-((3-(2-oxo-1,2-dihydropyridin-4-yl)-1,2,4-oxadiazol-5-yl)methyl)propanamide

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